Virescenoside P
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Overview
Description
Virescenoside P is a natural product found in Sagenomella striatispora with data available.
Scientific Research Applications
Isolation and Structure
- Virescenoside P, along with other virescenosides, has been isolated from the marine fungus Acremonium striatisporum. This isolation process and the structural determination of these compounds, including this compound, contribute significantly to understanding the chemical diversity and potential applications of marine-derived substances (Afiyatullov et al., 2002).
Cytotoxic Activity
- Research has explored the cytotoxic activity of virescenosides, including this compound. These studies are crucial in evaluating the potential of these compounds in medical applications, particularly in the development of new therapeutic agents (Afiyatullov et al., 2002).
Marine-Derived Fungal Metabolites
- This compound is part of the broader category of marine-derived fungal metabolites. These compounds, including this compound, have been the subject of extensive research due to their unique structures and potential biological activities. This research contributes to the discovery of new natural products with potential pharmacological applications (Zhuravleva et al., 2019).
Potential Therapeutic Applications
- The unique structure and properties of this compound suggest potential therapeutic applications. While specific uses in medicine are still under exploration, the compound's cytotoxic properties indicate potential in developing new treatments or drugs (Afiyatullov et al., 2002).
Impact on Future Research
- The study and application of this compound in scientific research pave the way for future investigations into marine-derived compounds. This exploration can lead to the discovery of novel substances with significant therapeutic value, contributing to advancements in pharmaceutical sciences (Zhuravleva et al., 2019).
Properties
Molecular Formula |
C26H40O8 |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(1S,2S,4aS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-1-[[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3,4,5,6,8,10,10a-octahydrophenanthren-9-one |
InChI |
InChI=1S/C26H40O8/c1-5-24(2)8-6-15-14(11-24)16(28)10-18-25(15,3)9-7-19(29)26(18,4)13-33-23-22(32)21(31)20(30)17(12-27)34-23/h5,17-23,27,29-32H,1,6-13H2,2-4H3/t17-,18-,19+,20-,21-,22+,23-,24+,25-,26-/m1/s1 |
InChI Key |
XYQOVSKSRKWGQS-MTRKJMMMSA-N |
Isomeric SMILES |
C[C@@]1(CCC2=C(C1)C(=O)C[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C=C |
Canonical SMILES |
CC1(CCC2=C(C1)C(=O)CC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C=C |
Synonyms |
eta-D-altropyranosido-19-7-oxoisopimara-8(9),15-diene-3beta-ol virescenoside P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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